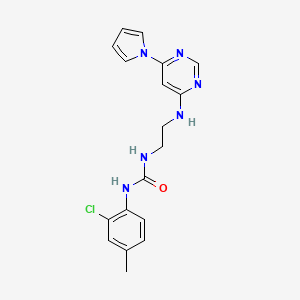![molecular formula C15H9F6N3O2 B2993111 N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide CAS No. 1092345-24-8](/img/structure/B2993111.png)
N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide is an interesting organic compound known for its unique chemical structure It comprises a benzohydrazide moiety linked to a pyridine ring substituted with two trifluoromethyl groups
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
Compounds containing trifluoromethylpyridine groups are known to exhibit distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure .
Biochemical Pathways
It’s known that trifluoromethylpyridine and its intermediates are important ingredients for many agrochemical and pharmaceutical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-bis(trifluoromethyl)pyridine-2-carbonyl chloride and benzohydrazide.
Reaction: The carbonyl chloride is then reacted with benzohydrazide under specific conditions, often using a base catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound might involve larger-scale batch reactions, utilizing specialized equipment to ensure purity and yield. The reaction conditions are optimized to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming derivatives with additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the benzohydrazide moiety, leading to different products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Varies based on the substituent being introduced, often involving specific catalysts or solvents.
Major Products Formed:
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Compounds with new substituents replacing the original groups.
Applications De Recherche Scientifique
N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials, such as polymers or catalysts.
Comparaison Avec Des Composés Similaires
N'-[4-methylpyridine-2-carbonyl]benzohydrazide: Lacks the trifluoromethyl groups, leading to different properties and applications.
N'-[4,6-dichloropyridine-2-carbonyl]benzohydrazide:
Uniqueness: The presence of the trifluoromethyl groups in N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications not possible with similar compounds.
That's a snapshot! Let me know if there's more you want to dive into on this topic!
Propriétés
IUPAC Name |
N'-benzoyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6N3O2/c16-14(17,18)9-6-10(22-11(7-9)15(19,20)21)13(26)24-23-12(25)8-4-2-1-3-5-8/h1-7H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPVHDYXGBLKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2993031.png)

![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)
![2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2993034.png)
![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2993037.png)
![3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2993040.png)
![10-(Cyclobutylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2993042.png)

![3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2993045.png)
![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2993046.png)


